

synthesis and isotopic purity of 1-Bromononane-d4

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Compound of Interest

Compound Name: 1-Bromononane-d4

Cat. No.: B12390600

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An in-depth technical guide to the synthesis and isotopic purity of **1-Bromononane-d4**.

Introduction

Deuterium-labeled compounds are invaluable tools in pharmaceutical and chemical research. The strategic replacement of hydrogen with its heavy isotope, deuterium, can alter the metabolic profile of a drug, a concept known as the "deuterium switch".^[1] This modification can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in a kinetic isotope effect that can slow down metabolism at specific sites.^[1] 1-Bromononane, a nine-carbon alkyl halide, is a versatile building block in organic synthesis.^[1] Its deuterated analogues, such as **1-Bromononane-d4**, are of significant interest for use as internal standards in mass spectrometry-based quantitative analyses, tracers in metabolic studies, and in the development of deuterated drugs to enhance pharmacokinetic profiles.^{[2][3]}

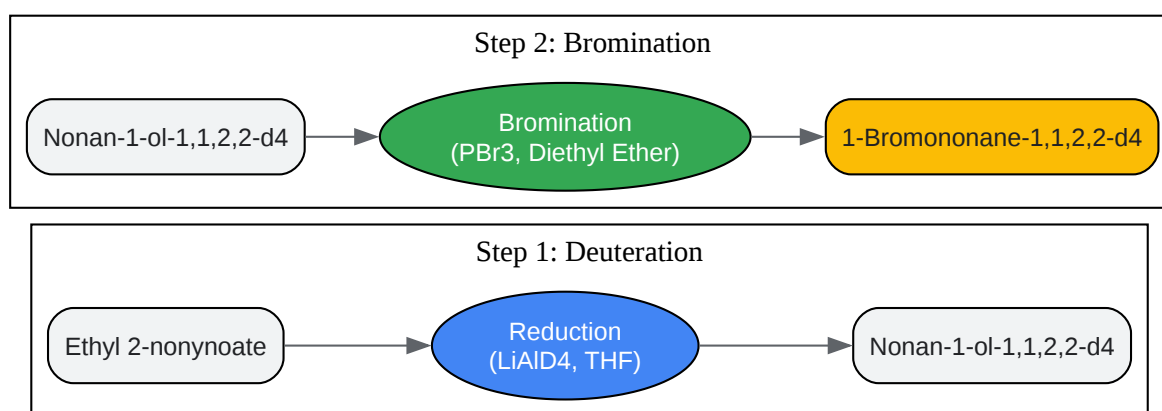
The utility of a deuterated compound is fundamentally linked to its isotopic purity, which defines the percentage of molecules in which the specified hydrogen atoms have been replaced by deuterium. Incomplete deuteration can lead to inaccuracies in quantification and misinterpretation of experimental results. This guide provides a comprehensive overview of a plausible synthetic pathway for 1-Bromononane-1,1,2,2-d4, detailed experimental protocols, and methods for assessing its isotopic purity.

Synthesis of 1-Bromononane-1,1,2,2-d4

A plausible and efficient method for the synthesis of 1-Bromononane-1,1,2,2-d₄ involves a two-step process: the reduction of a suitable precursor to introduce the deuterium atoms, followed by the bromination of the resulting deuterated alcohol.

Synthetic Pathway

The synthesis commences with the reduction of ethyl 2-nonynoate using a deuterium source, followed by the bromination of the resulting deuterated alcohol.



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Caption: Synthetic workflow for 1-Bromononane-1,1,2,2-d₄.

Experimental Protocols

Protocol 1: Synthesis of Nonan-1-ol-1,1,2,2-d₄

- Materials: Ethyl 2-nonynoate, Lithium aluminum deuteride (LiAlD₄), Anhydrous tetrahydrofuran (THF), Deuterium oxide (D₂O), Diethyl ether, 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
- Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend Lithium aluminum deuteride (LiAlD_4) in anhydrous THF.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of ethyl 2-nonynoate in anhydrous THF to the stirred suspension.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
- Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD_4 by the sequential slow addition of D_2O .
- Add 1 M HCl to dissolve the resulting salts.
- Extract the aqueous layer with diethyl ether (3x).
- Wash the combined organic extracts with saturated NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude Nonan-1-ol-1,1,2,2-d₄.
- The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Bromononane-1,1,2,2-d₄

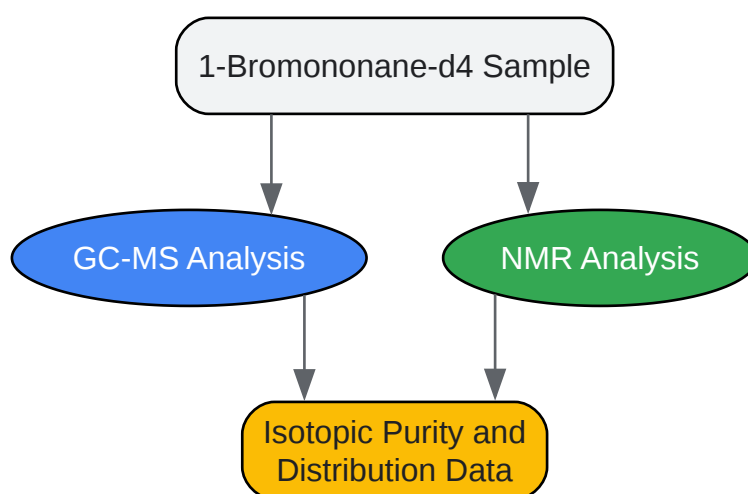
- Materials: Nonan-1-ol-1,1,2,2-d₄, Phosphorus tribromide (PBr_3), Anhydrous diethyl ether, Ice-cold water, Saturated sodium bicarbonate solution (NaHCO_3), Brine, Anhydrous magnesium sulfate (MgSO_4).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve Nonan-1-ol-1,1,2,2-d₄ in anhydrous diethyl ether under an inert atmosphere.
 - Cool the solution in an ice bath.

- Slowly add phosphorus tribromide (approximately 1/3 molar equivalent) to the stirred solution via the dropping funnel.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then gently reflux for 2-3 hours.
- Cool the reaction mixture and slowly pour it into ice-cold water to quench the reaction.
- Separate the organic layer and wash it sequentially with cold water, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude 1-Bromononane-1,1,2,2-d₄.
- Purify the product by vacuum distillation.

Isotopic Purity Assessment

The primary techniques for determining the isotopic purity of deuterated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Workflow



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